

Spectroscopic Profile of 2-Azaspiro[4.5]decane: A Technical Guide

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Compound of Interest

Compound Name: 2-Azaspiro[4.5]decane

Cat. No.: B086298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound **2-Azaspiro[4.5]decane**. While direct experimental spectra for this specific molecule are not readily available in public databases, this document compiles predicted values and data from closely related compounds to offer a reliable reference for researchers. The guide includes expected data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clearly structured tables. Detailed, generalized experimental protocols for acquiring such data are also provided, alongside a visualization of the typical spectroscopic workflow.

Core Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Azaspiro[4.5]decane**. These values are based on the analysis of its chemical structure and comparison with isomers and derivatives.

Table 1: Predicted ^1H NMR Data for 2-Azaspiro[4.5]decane

Protons	Chemical Shift (ppm) Range	Multiplicity	Integration
H1, H3	2.8 - 3.2	t	4H
NH	1.5 - 2.5	br s	1H
H6, H10	1.3 - 1.6	m	4H
H7, H8, H9	1.3 - 1.6	m	6H

Table 2: Predicted ^{13}C NMR Data for 2-Azaspiro[4.5]decane

Carbon Atom	Chemical Shift (ppm) Range
C5 (Spiro)	45 - 55
C1, C3	40 - 50
C4	35 - 45
C6, C10	30 - 40
C7, C9	20 - 30
C8	20 - 30

Table 3: Predicted IR Spectroscopy Data for 2-Azaspiro[4.5]decane

Functional Group	Wavenumber (cm^{-1}) Range	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (sp^3)	2850 - 3000	Strong
C-H Bend	1350 - 1470	Medium
C-N Stretch	1000 - 1250	Medium

Table 4: Predicted Mass Spectrometry Data for 2-Azaspiro[4.5]decane

Ion	m/z Ratio	Relative Abundance
[M] ⁺	139	High
[M-H] ⁺	138	Medium
[M-C ₂ H ₄ N] ⁺	97	Medium-High
[C ₆ H ₁₁] ⁺	83	Medium

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Azaspiro[4.5]decane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, a spectral width of -2 to 12 ppm would be used, while for ¹³C NMR, a spectral width of 0 to 220 ppm would be appropriate.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

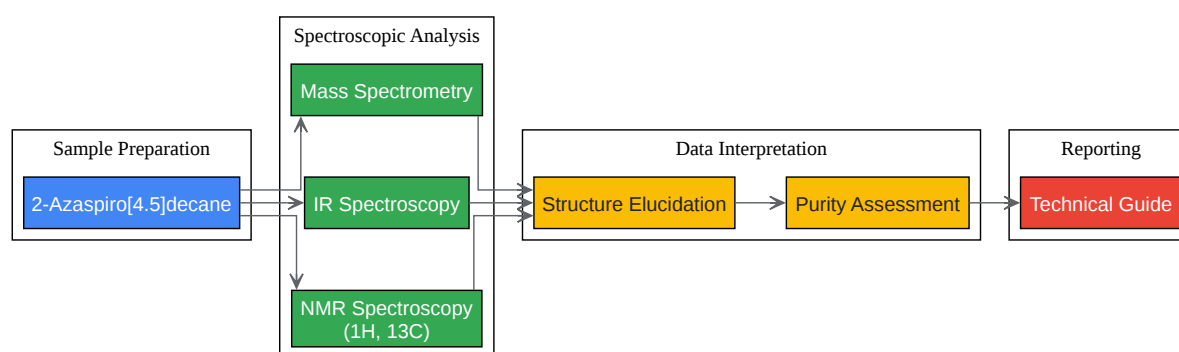
Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization. The EI energy would be set to 70 eV.

The mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer, would be scanned over a mass range of m/z 40 to 500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Azaspiro[4.5]decane**.



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General workflow for spectroscopic analysis.

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